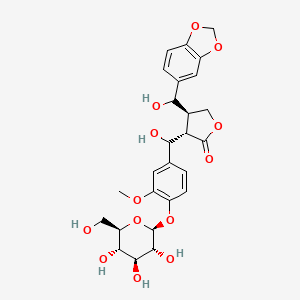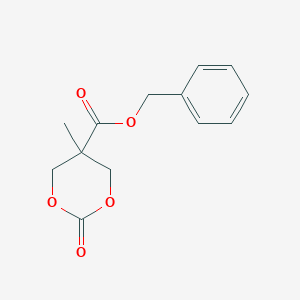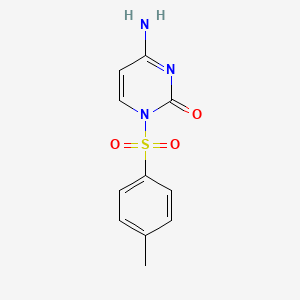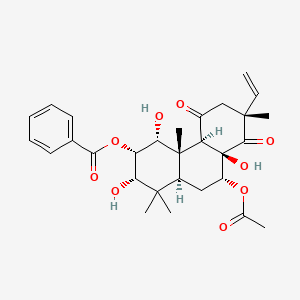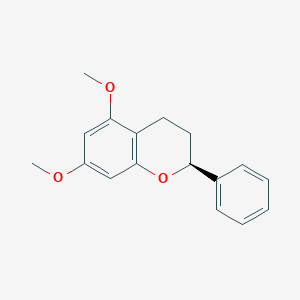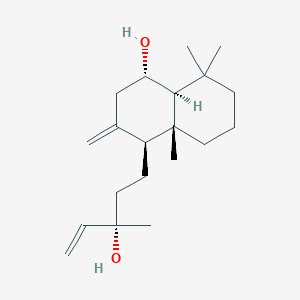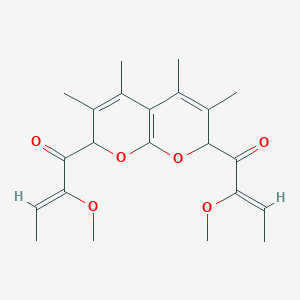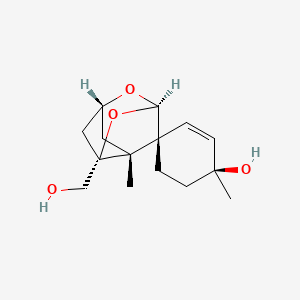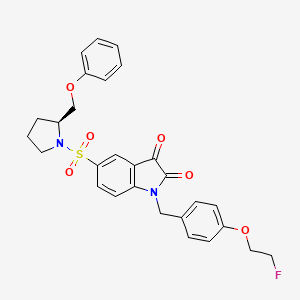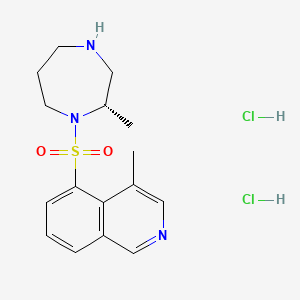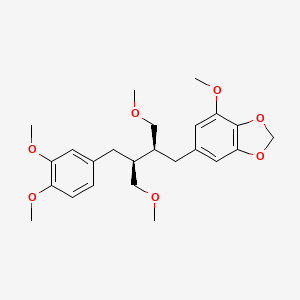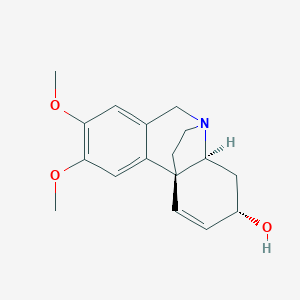
Maritidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Maritidine is a natural product found in Galanthus elwesii, Cyrtanthus falcatus, and other organisms with data available.
Applications De Recherche Scientifique
Isolation and Identification
Maritidine, a known alkaloid, was isolated from the fresh flowers of Pancratium maritimum. The structures of maritidine and other alkaloids were determined through spectroscopic studies including NMR and CD techniques (Youssef & Frahm, 1998).
Synthesis Studies
A biogenetic-type asymmetric synthesis of natural (+)-maritidine from L-tyrosine was described, showcasing the chemical synthesis pathway for maritidine (Tomioka, Koga, & Yamada, 1977).
Anticancer Potential
Research on the amaryllidaceous plant Pancratium maritimum, which contains maritidine, indicated potential anticancer properties. Compounds isolated from this plant showed antiproliferative and antimigratory activity against human prostate cancer cell lines (Ibrahim et al., 2013).
Stereochemistry and Transformation Studies
Studies on the stereochemistry of maritidine and its transformation to other alkaloids were conducted, providing insights into the structural and chemical properties of maritidine and related compounds (Ghosal, Ashutosh, & Razdan, 1985).
Total Synthesis
Research has focused on the synthesis of maritidine, demonstrating the creation of complex chemical structures and contributing to the understanding of alkaloid synthesis (Pandey, Gupta, & Pimpalpalle, 2009).
Formal Total Synthesis
A study presented a formal total synthesis of maritidine, contributing to the methodology of synthesizing this alkaloid in a laboratory setting (Roe & Stephenson, 2008).
Propriétés
Nom du produit |
Maritidine |
|---|---|
Formule moléculaire |
C17H21NO3 |
Poids moléculaire |
287.35 g/mol |
Nom IUPAC |
(1R,10S,12S)-4,5-dimethoxy-9-azatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6,13-tetraen-12-ol |
InChI |
InChI=1S/C17H21NO3/c1-20-14-7-11-10-18-6-5-17(13(11)9-15(14)21-2)4-3-12(19)8-16(17)18/h3-4,7,9,12,16,19H,5-6,8,10H2,1-2H3/t12-,16+,17+/m1/s1 |
Clé InChI |
XABKULUGCCNEKX-DQYPLSBCSA-N |
SMILES isomérique |
COC1=C(C=C2C(=C1)CN3CC[C@]24[C@@H]3C[C@@H](C=C4)O)OC |
SMILES canonique |
COC1=C(C=C2C(=C1)CN3CCC24C3CC(C=C4)O)OC |
Synonymes |
maritidine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



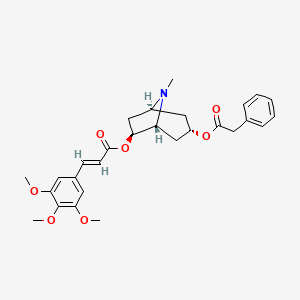
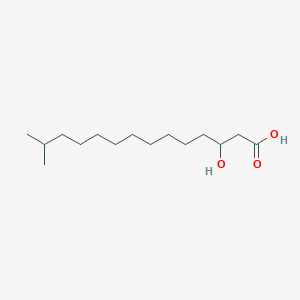
![[(2S)-2-benzamido-3-methylbutyl] (2S,3R)-2-benzamido-3-methylpentanoate](/img/structure/B1251423.png)
